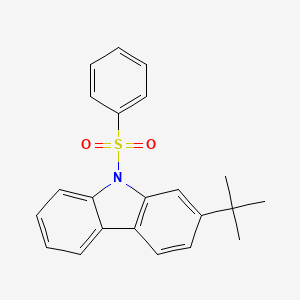
2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole is an organic compound that belongs to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the tert-butyl and phenylsulfonyl groups in this compound enhances its chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole typically involves the following steps:
Formation of Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives and dihaloarenes under palladium-catalyzed conditions.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Halogenated, nitrated, or sulfonated carbazoles.
Applications De Recherche Scientifique
2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenylcarbazole: Lacks the tert-butyl and phenylsulfonyl groups, resulting in different reactivity and stability.
2-tert-Butylcarbazole: Lacks the phenylsulfonyl group, affecting its chemical properties and applications.
9-(Phenylsulfonyl)carbazole: Lacks the tert-butyl group, leading to variations in its reactivity and stability.
Uniqueness
2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole is unique due to the combined presence of the tert-butyl and phenylsulfonyl groups, which confer enhanced stability, reactivity, and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C22H21NO2S |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
9-(benzenesulfonyl)-2-tert-butylcarbazole |
InChI |
InChI=1S/C22H21NO2S/c1-22(2,3)16-13-14-19-18-11-7-8-12-20(18)23(21(19)15-16)26(24,25)17-9-5-4-6-10-17/h4-15H,1-3H3 |
Clé InChI |
WQVRUXMWBLSGFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate](/img/structure/B14118311.png)
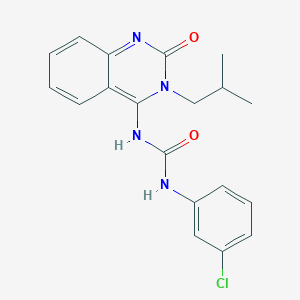
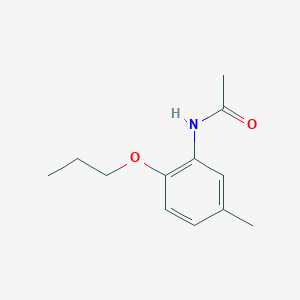
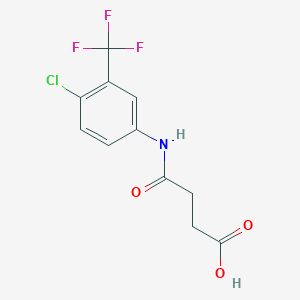

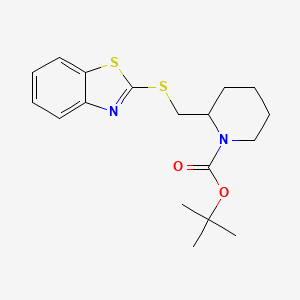


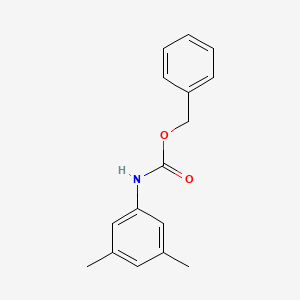
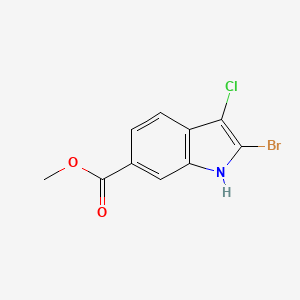
![Diethyl [3-(acetylsulfanyl)propyl]phosphonate](/img/structure/B14118371.png)

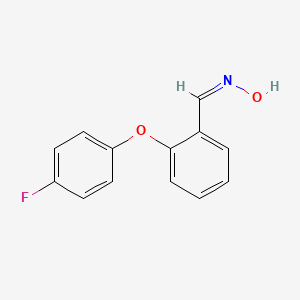
![N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14118388.png)
